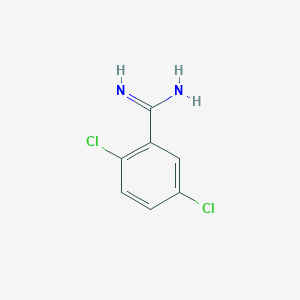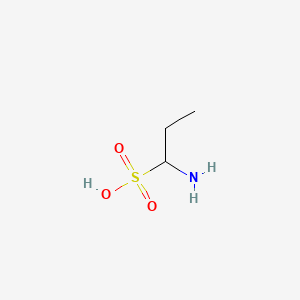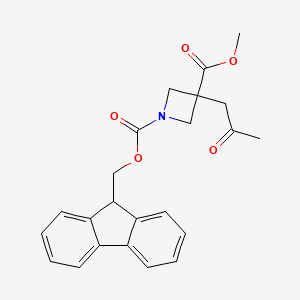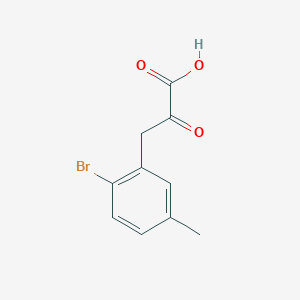
Benzenecarboximidamide, 2,5-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichlorobenzene-1-carboximidamide is an organic compound with the molecular formula C7H6Cl2N2 It is a derivative of benzene, where two chlorine atoms are substituted at the 2 and 5 positions, and a carboximidamide group is attached at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dichlorobenzene-1-carboximidamide can be synthesized through several methods. One common approach involves the chloromethylation of p-dichlorobenzene, followed by catalytic ammoxidation of the resulting 2,5-dichlorobenzyl chloride . This method is efficient and yields a high purity product.
Industrial Production Methods
In industrial settings, the production of 2,5-dichlorobenzene-1-carboximidamide often involves the ammoxidation of dichlorotoluenes. This process is favored due to its cost-effectiveness and environmental friendliness. The reaction typically occurs at high temperatures and in the presence of a catalyst to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichlorobenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding nitrile or carboxylic acid derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,5-dichlorobenzonitrile, while reduction can produce 2,5-dichlorobenzylamine.
Wissenschaftliche Forschungsanwendungen
2,5-Dichlorobenzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-dichlorobenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of carbonic anhydrase, which plays a role in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichlorobenzene-1-carboximidamide: Similar in structure but with chlorine atoms at the 2 and 6 positions.
3,5-Dichlorobenzene-1-carboximidamide: Chlorine atoms are at the 3 and 5 positions.
Uniqueness
2,5-Dichlorobenzene-1-carboximidamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms and the carboximidamide group can affect the compound’s interaction with other molecules and its overall stability .
Eigenschaften
CAS-Nummer |
188729-51-3 |
|---|---|
Molekularformel |
C7H6Cl2N2 |
Molekulargewicht |
189.04 g/mol |
IUPAC-Name |
2,5-dichlorobenzenecarboximidamide |
InChI |
InChI=1S/C7H6Cl2N2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11) |
InChI-Schlüssel |
HNEUSJFTTIQVAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(=N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one](/img/structure/B13598265.png)





![3-{1H-imidazo[4,5-b]pyridin-6-yl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13598304.png)


![tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride](/img/structure/B13598326.png)


